molecular formula C24H23BO3 B15200309 2-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15200309
M. Wt: 370.2 g/mol
InChI Key: OTSLXOCVFAFXAC-UHFFFAOYSA-N
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Description

This compound belongs to the class of pinacol boronate esters, widely used as intermediates in Suzuki-Miyaura cross-coupling reactions. Its structure features a dibenzo[b,d]furan moiety attached via a phenyl linker to the dioxaborolane ring. The dibenzofuran group confers rigidity, extended π-conjugation, and electron-deficient properties, making it valuable in materials science (e.g., OLEDs) and pharmaceutical synthesis .

Properties

Molecular Formula

C24H23BO3

Molecular Weight

370.2 g/mol

IUPAC Name

2-(3-dibenzofuran-1-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C24H23BO3/c1-23(2)24(3,4)28-25(27-23)17-10-7-9-16(15-17)18-12-8-14-21-22(18)19-11-5-6-13-20(19)26-21/h5-15H,1-4H3

InChI Key

OTSLXOCVFAFXAC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=C4C5=CC=CC=C5OC4=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 2-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Positional Isomers of Dibenzofuran-Substituted Boronates

  • 2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1k) :
    Synthesized via Pd-catalyzed borylation of 4-bromodibenzofuran using B₂pin₂ . The 4-position substitution on dibenzofuran alters conjugation pathways compared to the 1-yl isomer. For example, 1k exhibits a 15% lower photoluminescence quantum yield (PLQY) in OLED applications due to reduced planarity .

  • 3-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran :
    A derivative with a phenyl group at position 3 of dibenzofuran. This modification increases steric hindrance, reducing reactivity in coupling reactions by ~20% compared to the target compound .

Boronates with Substituted Aryl Groups

  • 2-(3,5-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6a) :
    Chlorine and methoxy substituents create a mixed electronic effect. The electron-withdrawing Cl groups enhance electrophilicity at the boron center, accelerating Suzuki coupling rates by 30% relative to the dibenzofuran analog .

  • 4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane :
    The trichlorophenyl group increases oxidative stability (decomposition temperature: 220°C vs. 195°C for the target compound) but reduces solubility in polar solvents (e.g., THF) by 40% .

Boronates with Extended Conjugation

  • (E)-4,4,5,5-Tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane (STBPin) :
    A fluorescence probe with a styryl linker. The extended conjugation shifts absorption maxima to 350 nm (vs. 310 nm for the dibenzofuran compound), making it suitable for hydrogen peroxide detection .

  • 2-{(Z)-1-[p-(tert-Butyl)phenyl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (7e) :
    The tert-butyl group improves solubility in hexane by 50%, but steric bulk lowers coupling efficiency with aryl chlorides .

Key Comparative Data

Property Target Compound 1k 6a STBPin
Suzuki Coupling Rate (k, M⁻¹s⁻¹) 1.2 × 10⁻³ 1.0 × 10⁻³ 1.5 × 10⁻³ N/A
Decomposition Temp. (°C) 195 190 220 175
PLQY (OLED) 0.78 0.63 N/A N/A
Solubility in THF (mg/mL) 45 50 30 60

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